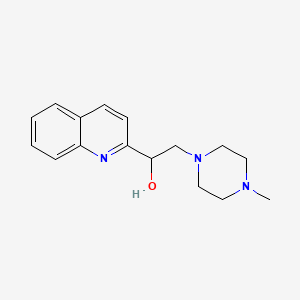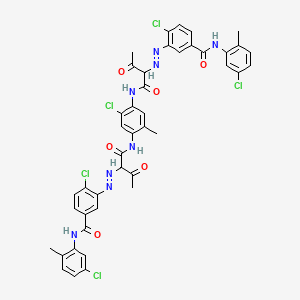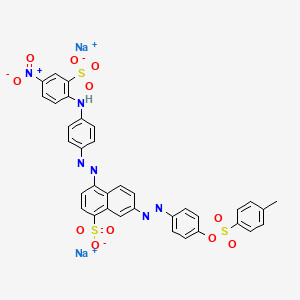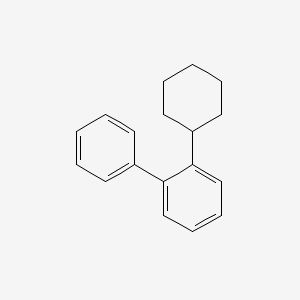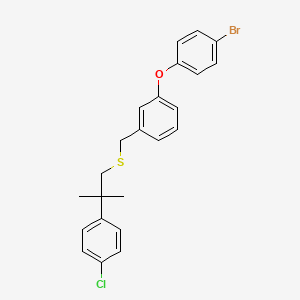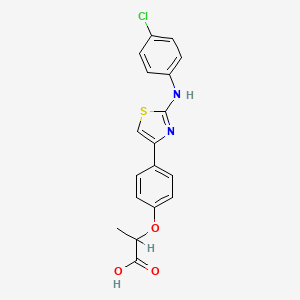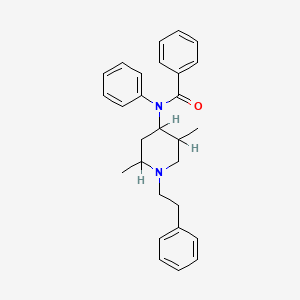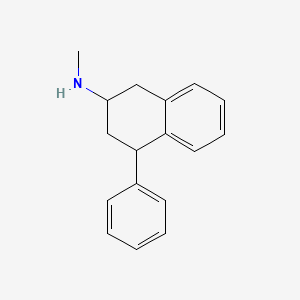
3-Ethyl-4-propoxy-o-toluic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-4-propoxy-o-toluic acid is an aromatic carboxylic acid derivative. This compound is characterized by the presence of an ethyl group at the third position, a propoxy group at the fourth position, and a carboxylic acid group attached to the ortho position of a toluene ring. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4-propoxy-o-toluic acid typically involves the following steps:
Etherification: The propoxy group can be introduced at the fourth position through a Williamson ether synthesis, where the corresponding alcohol (propanol) reacts with a suitable halide derivative of the toluene ring.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often involving the use of carbon dioxide under high pressure and temperature in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow processes to optimize yield and purity. These processes often use automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent and efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-4-propoxy-o-toluic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
3-Ethyl-4-propoxy-o-toluic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, perfumes, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-4-propoxy-o-toluic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with enzymes and receptors, influencing their activity. The aromatic ring and substituents can participate in π-π interactions and hydrophobic interactions, further modulating the compound’s effects.
Comparación Con Compuestos Similares
Similar Compounds
o-Toluic acid: Lacks the ethyl and propoxy groups, making it less versatile in chemical reactions.
p-Toluic acid: Has a different substitution pattern, affecting its reactivity and applications.
m-Toluic acid: Similar to o-toluic acid but with different positional isomerism.
Uniqueness
3-Ethyl-4-propoxy-o-toluic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
92156-98-4 |
|---|---|
Fórmula molecular |
C13H18O3 |
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
3-ethyl-2-methyl-4-propoxybenzoic acid |
InChI |
InChI=1S/C13H18O3/c1-4-8-16-12-7-6-11(13(14)15)9(3)10(12)5-2/h6-7H,4-5,8H2,1-3H3,(H,14,15) |
Clave InChI |
ABBXDXILOYVREI-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=C(C(=C(C=C1)C(=O)O)C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


